2-Methyl-9H-fluoren-1-OL

Description

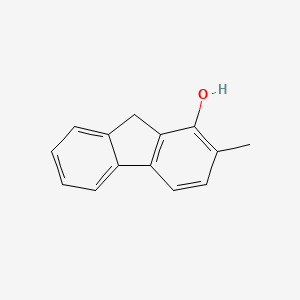

2-Methyl-9H-fluoren-1-OL is a polycyclic aromatic hydrocarbon derivative featuring a fluorene backbone substituted with a methyl group at position 2 and a hydroxyl group at position 1. Fluorene derivatives are widely studied for their optical and electronic properties, which make them valuable in organic electronics, photovoltaics, and pharmaceuticals . The hydroxyl group introduces polarity and hydrogen-bonding capabilities, distinguishing this compound from non-functionalized fluorene analogs. Its molecular formula is C₁₄H₁₂O, with a molar mass of 196.24 g/mol.

Properties

CAS No. |

87795-37-7 |

|---|---|

Molecular Formula |

C14H12O |

Molecular Weight |

196.24 g/mol |

IUPAC Name |

2-methyl-9H-fluoren-1-ol |

InChI |

InChI=1S/C14H12O/c1-9-6-7-12-11-5-3-2-4-10(11)8-13(12)14(9)15/h2-7,15H,8H2,1H3 |

InChI Key |

YDPGDCICRLZOHK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(C=C1)C3=CC=CC=C3C2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-9H-fluoren-1-OL can be achieved through several methods. One common approach involves the reaction of 2-methylfluorene with a suitable oxidizing agent to introduce the hydroxyl group at the 1-position. For instance, the use of boron trifluoride catalyzed reaction of coplanar 9-(phenyl-ethynyl)-9H-fluoren-9-ols with various 2-aminobenzamides can yield highly functionalized derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specific catalysts and solvents to facilitate the reaction and subsequent purification steps to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-9H-fluoren-1-OL undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form fluorenone derivatives.

Reduction: Reduction reactions can convert the hydroxyl group to a corresponding alkane.

Substitution: The methyl and hydroxyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or sulfonyl chlorides can be used under appropriate conditions.

Major Products Formed

Oxidation: Fluorenone derivatives.

Reduction: Alkane derivatives.

Substitution: Various substituted fluorenes depending on the reagents used.

Scientific Research Applications

2-Methyl-9H-fluoren-1-OL has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Mechanism of Action

The exact mechanism of action of 2-Methyl-9H-fluoren-1-OL is not fully understood. its chemical structure suggests that it may interact with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, potentially affecting their function. Additionally, the compound’s lipophilicity may allow it to penetrate cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Fluorene Derivatives

Physicochemical Properties

- Polarity and Solubility: The hydroxyl group in this compound increases its polarity compared to 1-Methylfluorene, improving solubility in polar solvents like methanol. In contrast, 9-Allyl-9H-fluoren-9-ol forms O–H⋯O hydrogen-bonded tetramers, enhancing crystalline stability .

- Optical Properties : Fluorene derivatives with electron-donating groups (e.g., -OH) exhibit red-shifted absorption/emission spectra. For example, 3-(9H-Fluoren-9-yl)-3-(4-methylphenyl)-1-phenylpropan-1-one shows high luminescent efficiency due to extended conjugation .

Research Findings and Key Observations

- Hydrogen Bonding vs. Luminescence: Hydroxyl-substituted fluorenes (e.g., this compound and 9-Allyl-9H-fluoren-9-ol) exhibit stronger intermolecular interactions than non-polar analogs, but excessive hydrogen bonding can quench luminescence by promoting non-radiative decay .

- Steric vs. Electronic Effects : Methyl groups at positions 1 or 2 influence electronic properties differently. For instance, 1-Methylfluorene’s methyl group minimally disrupts conjugation, while the 2-methyl substitution in this compound may slightly distort the fluorene backbone, altering optoelectronic behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.